ACE Inhibition Potency: Tyr-Ile vs. Tyr-Leu Direct Comparison
Tyr-Ile demonstrates an 18.6-fold higher ACE inhibitory potency compared to its closest structural analog Tyr-Leu. Both are Tyr-containing dipeptides differing only in the C-terminal aliphatic residue (Ile vs. Leu). The IC50 of Tyr-Ile is 6.56 ± 1.12 μM with competitive inhibition kinetics (Ki = 3.10 ± 0.28 μM) [1], whereas Tyr-Leu exhibits an IC50 of 122.1 μM [2]. The difference in Ki/IC50 ratio between these two dipeptides underscores that the C-terminal Ile residue confers substantially stronger binding affinity to the ACE active site than Leu.
| Evidence Dimension | ACE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 6.56 ± 1.12 μM |
| Comparator Or Baseline | Tyr-Leu: 122.1 μM |
| Quantified Difference | Tyr-Ile is 18.6-fold more potent than Tyr-Leu |
| Conditions | In vitro ACE inhibition assay using hippuryl-histidyl-leucine as substrate |
Why This Matters
For procurement decisions in ACE inhibitor research or functional food development, the 18.6-fold potency differential directly impacts required dosage, formulation concentration, and cost-effectiveness.
- [1] Kim YK, Lim CW, Yeun SM, et al. Dipeptide (Tyr-Ile) Acting as an Inhibitor of Angiotensin-I-Converting Enzyme (ACE) from the Hydrolysate of Jellyfish Nemopilema nomurai. Fisheries and Aquatic Sciences. 2011;14(4):283-288. View Source
- [2] Mullally MM, Meisel H, FitzGerald RJ. Novel angiotensin-I-converting enzyme inhibitory activities in synthetic peptides. 1996. View Source
